3-Bromopropyltrimethylaminium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

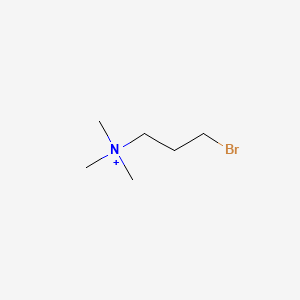

Structure

3D Structure

Properties

Molecular Formula |

C6H15BrN+ |

|---|---|

Molecular Weight |

181.09 g/mol |

IUPAC Name |

3-bromopropyl(trimethyl)azanium |

InChI |

InChI=1S/C6H15BrN/c1-8(2,3)6-4-5-7/h4-6H2,1-3H3/q+1 |

InChI Key |

ZPRBOWQPJKXKDP-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)CCCBr |

Origin of Product |

United States |

Evolution of Quaternary Ammonium Compounds in Synthetic Chemistry and Materials Science Research

Quaternary ammonium (B1175870) compounds (QACs) are a class of organic salts characterized by a central, positively charged nitrogen atom bonded to four organic groups. researchgate.net Their development and application have evolved significantly since their initial discovery.

The first generation of QACs, such as alkyl dimethyl benzyl (B1604629) ammonium chloride (ADBAC), was developed in the early 20th century and recognized for its biocidal properties. smolecule.comsigmaaldrich.com Subsequent generations brought improvements in biocidal activity, detergency, and reduced toxicity. smolecule.com The fourth generation, developed in 1965, included compounds like didecyl dimethyl ammonium chloride (DDAC), which showed higher efficacy, particularly in the presence of organic matter. smolecule.com The fifth generation consists of mixtures of fourth-generation compounds with earlier ones to achieve a broader spectrum of activity. smolecule.com

In synthetic chemistry, QACs are widely used as phase-transfer catalysts, which facilitate reactions between reactants located in different immiscible phases (e.g., aqueous and organic). smolecule.com In materials science, they are integral as surfactants, antistatic agents, preservatives, and dispersants. researchgate.net Their ability to be incorporated into polymers has led to the development of materials with specialized surface properties. smolecule.com The ongoing challenge of microbial resistance continues to drive the design of novel QAC architectures, including multicationic structures, to enhance their effectiveness.

| Generation | Key Compound(s) | Key Advancement |

| First | Alkyl Dimethyl Benzyl Ammonium Chloride (ADBAC) | Initial development of biocidal properties. smolecule.com |

| Second | Alkyl Dimethyl Ethylbenzyl Ammonium Chloride (ADEBAC) | Substitution in the aliphatic ring. smolecule.com |

| Third | Combination of ADBAC and ADEBAC | Improved biocidal activity and detergency. smolecule.com |

| Fourth | Didecyl Dimethyl Ammonium Chloride (DDAC) | Higher biocidal efficacy, especially in hard water/organic soil. smolecule.com |

| Fifth | Blends of DDAC and ADBAC | Broad-spectrum action against a wide range of microorganisms. smolecule.com |

Significance of Brominated Alkyl Amines As Synthetic Intermediates and Functional Group Precursors

Brominated alkyl amines and related compounds are fundamental building blocks in organic synthesis due to the reactivity of the carbon-bromine bond. The bromine atom is an excellent leaving group, making these compounds highly susceptible to nucleophilic substitution reactions. scbt.com This reactivity is central to many synthetic pathways.

One of the most common applications is the alkylation of amines. Primary, secondary, and tertiary amines can react with alkyl bromides to form more substituted amines or, in the case of tertiary amines, to produce quaternary ammonium (B1175870) salts. nih.govconicet.gov.ar This reaction is a primary method for introducing the quaternary ammonium functional group into a molecule. The synthesis of 3-Bromopropyltrimethylaminium itself relies on this principle, typically through the reaction of trimethylamine (B31210) with 1,3-dibromopropane (B121459). mdpi.com

Furthermore, the bromine atom serves as a versatile functional group precursor. In polymer chemistry, monomers containing a bromine atom can be polymerized, leaving the bromine available for post-polymerization modification. sigmaaldrich.com This allows for the synthesis of a polymer backbone that can later be functionalized by reacting the bromo-groups with various nucleophiles to introduce specific properties. For example, reacting a bromo-substituted polymer with a tertiary amine introduces cationic charges along the polymer chain. alfa-chemistry.com This strategy is widely employed to create functional polymers for diverse applications, including anion exchange membranes and flocculants. conicet.gov.archemicalbook.com

Chemical Reactivity Profiles and Transformative Pathways of 3 Bromopropyltrimethylaminium

Nucleophilic Substitution Reactions Involving the Bromo-Substituent

The carbon-bromine bond in 3-Bromopropyltrimethylaminium is polarized, with the carbon atom being electrophilic and thus susceptible to attack by nucleophiles. This reactivity is the basis for numerous synthetic strategies involving the formation of new chemical bonds. The primary nature of the alkyl halide strongly influences the mechanistic pathway of these substitution reactions.

The displacement of the bromide leaving group by various heteroatom nucleophiles is a common and effective method for functionalizing the propyl chain. These reactions are fundamental in constructing more complex molecular architectures.

C-N Bond Formation: Nitrogen-based nucleophiles, such as primary and secondary amines, readily react with this compound to form new C-N bonds. researchgate.net This reaction is a cornerstone for synthesizing various amine derivatives. For instance, the reaction with a primary amine yields a secondary amine, which can be a precursor for more complex structures. The formation of C-N bonds is a fundamental process in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. mychemblog.comnih.gov Palladium-catalyzed methods, like the Buchwald-Hartwig amination, have become powerful tools for forming C-N bonds between aryl halides and amines, although simpler alkylations on substrates like this compound typically proceed without a metal catalyst. mychemblog.combeilstein-journals.org

C-O Bond Formation: Oxygen nucleophiles, including alkoxides, phenoxides, and carboxylates, can displace the bromide to form ethers and esters, respectively. These C-O bond-forming reactions are crucial in the synthesis of a wide array of natural products and functional materials. rsc.orgorganic-chemistry.org For example, reacting this compound with sodium phenoxide would yield a phenyl ether derivative, incorporating an aromatic moiety into the structure.

C-S Bond Formation: Sulfur nucleophiles, such as thiols and thiophenols, are highly effective in reacting with primary alkyl halides. The reaction with a thiol (in the presence of a non-nucleophilic base to form the thiolate) results in the formation of a thioether (sulfide). The construction of C-S bonds is of significant interest due to the prevalence of organosulfur compounds in medicinal and materials chemistry. rsc.orgorganic-chemistry.org Recent advancements have even explored electrochemical methods for C-S bond formation using abundant precursors like CO2 and sulfite (B76179). chemrxiv.org

Table 1: Examples of C-Heteroatom Bond Formation Reactions

| Nucleophile (Nu:⁻) | Reagent Example | Product Type | Resulting Functional Group |

|---|---|---|---|

| Amine (R₂NH) | Diethylamine | Substituted Amine | -N(CH₂CH₃)₂ |

| Alkoxide (RO⁻) | Sodium Ethoxide | Ether | -OCH₂CH₃ |

| Thiolate (RS⁻) | Sodium Ethanethiolate | Thioether (Sulfide) | -SCH₂CH₃ |

| Azide (N₃⁻) | Sodium Azide | Alkyl Azide | -N₃ |

| Cyanide (CN⁻) | Sodium Cyanide | Nitrile | -C≡N |

Nucleophilic substitution reactions can proceed through different mechanisms, primarily the S_N1 (substitution, nucleophilic, unimolecular) and S_N2 (substitution, nucleophilic, bimolecular) pathways. science-revision.co.uk The structure of the alkyl halide substrate is a determining factor in which mechanism is favored.

S_N2 Mechanism: For this compound, which is a primary alkyl halide, the S_N2 mechanism is overwhelmingly favored. savemyexams.com This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (a "backside attack"). masterorganicchemistry.comlibretexts.org During this process, the C-Nu bond forms concurrently as the C-Br bond breaks. matanginicollege.ac.in The reaction rate is dependent on the concentrations of both the substrate and the nucleophile, making it a bimolecular reaction. libretexts.orgvanderbilt.edu The presence of the bulky quaternary ammonium (B1175870) group at the end of the propyl chain does not create significant steric hindrance at the reaction center (the carbon bonded to the bromine), allowing the nucleophile to approach. science-revision.co.uk

S_N1 Considerations: The S_N1 mechanism involves a two-step process where the leaving group first departs to form a carbocation intermediate, which is then captured by the nucleophile. science-revision.co.uk This pathway is favored for tertiary and, to a lesser extent, secondary alkyl halides because they can form relatively stable carbocations. A primary carbocation, which would be formed from this compound, is highly unstable and energetically unfavorable, thus making the S_N1 pathway non-viable under typical conditions.

Table 2: Comparison of S_N1 and S_N2 Reaction Characteristics for this compound

| Feature | S_N2 Mechanism (Favored) | S_N1 Mechanism (Disfavored) |

|---|---|---|

| Substrate | Primary alkyl halide (like this compound) | Tertiary > Secondary alkyl halides |

| Kinetics | Second-order rate = k[Substrate][Nu:] | First-order rate = k[Substrate] |

| Mechanism | Single concerted step | Two-step via carbocation intermediate |

| Intermediate | Transition state | Carbocation intermediate |

| Stereochemistry | Inversion of configuration | Racemization |

| Nucleophile | Strong nucleophiles favored | Nucleophile strength is less critical |

Reactions of the Quaternary Ammonium Moiety

The quaternary ammonium group is generally stable but can undergo specific reactions under controlled conditions, primarily involving elimination or exchange of its counter-ion.

Quaternary ammonium hydroxides, when heated, can undergo an elimination reaction known as the Hofmann elimination. libretexts.org This reaction requires converting the bromide salt of this compound to the hydroxide (B78521) form, typically by treatment with silver oxide and water. wikipedia.org Upon heating (100-200 °C), the hydroxide ion acts as a base, abstracting a proton from a β-carbon (a carbon atom adjacent to the nitrogen-bearing carbon), leading to the formation of an alkene and trimethylamine (B31210) as a leaving group. libretexts.orgnumberanalytics.com

The regioselectivity of this elimination follows the Hofmann Rule , which states that the major product is the least substituted (least stable) alkene. wikipedia.org This is due to the steric bulk of the trimethylamine leaving group, which directs the base to abstract the most sterically accessible β-hydrogen. wikipedia.org In the case of the (3-bromopropyl)trimethylammonium cation, elimination would require abstraction of a proton from the propyl chain, which is not a standard Hofmann elimination scenario leading to a stable alkene, as the bromo-substituent would also be present. A more typical Hofmann elimination would occur on a simple alkyltrimethylammonium salt, like butyltrimethylammonium hydroxide, which would yield 1-butene (B85601) as the major product.

The bromide ion associated with the quaternary ammonium cation is held by electrostatic forces and can be readily exchanged with other anions in solution. This property is the basis for anion exchange resins, which often feature quaternary ammonium functional groups. huayuecorp.comm-chemical.co.jp Strongly basic anion exchange resins, which contain quaternary ammonium groups like the trimethylammonium group, are capable of exchanging anions across a wide pH range. m-chemical.co.jp

The process involves passing a solution containing the desired anion over the resin (or a solution of the salt). The equilibrium will favor the binding of the anion with higher affinity for the resin. The selectivity of this exchange depends on factors such as anion charge density, size, and polarizability. For example, the bromide counter-ion in this compound bromide can be replaced by hydroxide, chloride, acetate, or other anions by treating it with a salt or resin form of the desired anion. nih.gov

Generation of Zwitterionic and Betaine (B1666868) Derivatives

A key application of this compound's reactivity is in the synthesis of zwitterionic compounds, particularly betaines. A betaine is a neutral chemical compound with a positively charged cationic functional group, such as a quaternary ammonium ion, which bears no hydrogen atom and with a negatively charged functional group such as a carboxylate group which may not be adjacent to the cationic site.

The synthesis can be achieved through a direct S_N2 reaction where the nucleophile itself contains a negatively charged group. For example, reacting this compound with the salt of a carboxylic acid (a carboxylate) or a sulfonic acid would lead to the formation of a carboxybetaine or sulfobetaine, respectively.

An illustrative example is the synthesis of a sulfobetaine. The reaction of this compound bromide with sodium sulfite would result in the displacement of the bromide by the sulfite group, yielding a zwitterionic sulfobetaine. These types of molecules, which contain both positive and negative charges within the same molecule, have unique properties and are widely used as surfactants and in the synthesis of hydrogels and other biocompatible materials. sigmaaldrich.com The synthesis of various amide-containing betaines often involves a quaternization step where a tertiary amine (already part of a larger molecule) is reacted with a halogenated acid salt, such as sodium monochloroacetate, in a process analogous to the reverse of what would be done with this compound. google.comgoogle.com

Synthetic Approaches to Inner Salt Formations

The synthesis of zwitterionic carboxybetaines, particularly γ-butyrobetaine, can be achieved through several strategic approaches. These methods typically involve the formation of a quaternary ammonium group on a carbon chain that also bears a carboxylic acid or a precursor functional group.

A primary and widely utilized method is the quaternization of a tertiary amine with an alkyl halide that contains a carboxylate ester group. This approach directly constructs the carbon skeleton and introduces the cationic center. A representative example is the synthesis of heterocyclic γ-butyrobetaine ethyl esters, which are direct precursors to the final zwitterionic inner salts. The reaction involves treating ethyl-4-bromobutanoate with a suitable tertiary amine in a polar aprotic solvent like acetonitrile. The resulting bromide salt of the γ-butyrobetaine ester can then be isolated. mdpi.com Subsequent hydrolysis of the ethyl ester group, for instance, by using ion-exchange resin columns, yields the final zwitterionic product where the carboxylic acid is deprotonated and the ammonium group is cationic. mdpi.com

A summary of the synthesis for various bromide salts of heterocyclic γ-butyrobetaine ethyl esters is provided below, illustrating the general applicability of this method. mdpi.com

Table 1: Synthesis of γ-Butyrobetaine Ethyl Ester Bromide Salts via Reaction of Tertiary Amines with Ethyl-4-bromobutanoate in Acetonitrile at Room Temperature. mdpi.com

Another significant synthetic route involves the ring-opening of γ-butyrolactone. The reaction of γ-butyrolactone with amines, such as trimethylamine or other mixed methylamines, can initiate the synthesis. epo.orggoogle.com This reaction breaks the ester bond of the lactone to form a γ-hydroxybutanamide intermediate, which can be subsequently modified to achieve the target inner salt structure.

Mechanistic Insights into Zwitterion Generation

The formation of a zwitterionic inner salt like γ-butyrobetaine is a two-part process from a mechanistic standpoint: the construction of the molecular backbone via nucleophilic substitution and the establishment of the dual-charge state via an acid-base equilibrium.

The core reaction for synthesizing the precursor, such as reacting trimethylamine with ethyl-4-bromobutanoate, proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the nitrogen atom of the tertiary amine acts as a potent nucleophile. wikipedia.org It attacks the electrophilic carbon atom attached to the bromine atom, leading to the formation of a new carbon-nitrogen bond. Simultaneously, the carbon-bromine bond is cleaved, and the bromide ion departs as the leaving group. This reaction occurs in a single, concerted step involving a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom.

The "generation" of the zwitterion itself is fundamentally a consequence of the compound's structure, which contains both a permanently cationic quaternary ammonium group and an acidic carboxylic acid group. Zwitterions, or inner salts, are neutral molecules that contain an equal number of positive and negative charges. science.gov Once the precursor ester is hydrolyzed to the carboxylic acid, an intramolecular acid-base equilibrium is established. The carboxylic acid group (-COOH) can deprotonate to form a negatively charged carboxylate group (-COO⁻).

R-N⁺(CH₃)₃-CH₂CH₂CH₂-COOH ⇌ R-N⁺(CH₃)₃-CH₂CH₂CH₂-COO⁻ + H⁺

This equilibrium is governed by the acidity (pKa) of the carboxylic acid and the pH of the solution. The pKa of the carboxylate group in carboxybetaines is influenced by the length of the carbon spacer separating the cationic ammonium center from the carboxylate group. rsc.org For γ-butyrobetaine, the four-carbon chain (including the carboxyl carbon) places the groups sufficiently far apart so that the zwitterionic form is stable over a wide pH range. The permanent positive charge on the quaternary ammonium group ensures that the molecule will exist as a zwitterion, rather than a neutral species, as long as the carboxyl group is deprotonated.

Applications in Advanced Materials Science Research

Incorporation into Polymeric Architectures

The ability to incorporate 3-Bromopropyltrimethylaminium into polymer structures opens up a wide range of possibilities for creating materials with tailored properties. The permanent positive charge of the quaternary ammonium (B1175870) group imparts unique characteristics to the resulting polymers, making them suitable for applications such as ion-exchange and as functional monomers.

Synthesis of Functionalized Monomers and Macromonomers

This compound serves as a key precursor in the synthesis of functionalized monomers that can be subsequently polymerized to create advanced macromolecular structures. A common strategy involves the reaction of the bromo-propyl group with a polymerizable moiety, such as an acrylate or acrylamide. For instance, a structurally similar and relevant monomer, (3-acrylamidopropyl)trimethylammonium chloride (AMPTMA), can be synthesized through the reaction of 3-aminopropyltrimethylamine with acryloyl chloride. By analogy, a vinyl monomer can be prepared from this compound, rendering it suitable for various polymerization techniques.

The synthesis of such cationic monomers is of great importance as it allows for the introduction of a permanent positive charge into a polymer backbone. These monomers can be homopolymerized or copolymerized with other monomers to fine-tune the properties of the resulting material. The synthesis of macromonomers, which are essentially polymers with a polymerizable end group, can also be achieved using this compound, enabling the creation of complex architectures like graft copolymers and polymer brushes.

Development of Ion-Exchange Resins and Membranes

One of the most significant applications of polymers functionalized with this compound is in the development of anion-exchange resins and membranes. These materials are crucial for a variety of separation and purification processes, including water treatment and deionization. The positively charged trimethylammonium groups act as fixed ion-exchange sites, allowing for the selective removal of anions from a solution.

The performance of these ion-exchange materials is largely determined by their ion-exchange capacity (IEC), which is a measure of the number of active sites per unit weight of the resin. Resins with higher IEC values generally exhibit better performance. The incorporation of monomers derived from this compound into a crosslinked polymer matrix, often based on polystyrene-divinylbenzene, results in robust anion-exchange resins.

| Resin Functional Group | Polymer Backbone | Ion Exchange Capacity (meq/g) | Application |

| Trimethylammonium | Polystyrene-divinylbenzene | 1.0 - 1.2 | Water demineralization |

| Triethylammonium | Polystyrene-divinylbenzene | 0.8 - 1.0 | Removal of larger anions |

| Dimethylethanolammonium | Polystyrene-divinylbenzene | 1.2 - 1.4 | High selectivity applications |

This table presents typical ion-exchange capacities for strong base anion exchange resins with various quaternary ammonium functional groups, providing a comparative context for resins functionalized with this compound derivatives.

Anion-exchange membranes (AEMs) are another critical application. These membranes are selectively permeable to anions and are used in technologies such as fuel cells and electrodialysis. The efficiency of AEMs is dependent on their ionic conductivity and mechanical stability. Polymers containing this compound-derived units can be cast into thin, flexible membranes with a high density of positively charged groups, facilitating efficient anion transport.

Crosslinking and Polymerization Mechanisms

The vinyl monomers synthesized from this compound can be polymerized through various mechanisms, with controlled radical polymerization (CRP) techniques being particularly effective. Methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization allow for the synthesis of polymers with well-defined molecular weights and low polydispersity.

For instance, the polymerization of the analogous monomer, (3-acrylamidopropyl)trimethylammonium chloride (AMPTMA), has been successfully achieved using Supplemental Activator and Reducing Agent Atom Transfer Radical Polymerization (SARA ATRP) rsc.org. This technique allows for the polymerization to be conducted in environmentally friendly solvents like water or ethanol-water mixtures at room temperature. The ability to control the polymerization process is crucial for creating complex polymer architectures such as block copolymers and star polymers.

Crosslinking is another important aspect of creating robust polymeric materials like ion-exchange resins. This is typically achieved by copolymerizing the functional monomer with a crosslinking agent, such as divinylbenzene. The crosslinker creates a three-dimensional network, which provides mechanical stability and prevents the polymer from dissolving in the solvent. The degree of crosslinking can be controlled to tune the swelling behavior and porosity of the resulting resin.

Surface Functionalization and Coating Technologies

The modification of material surfaces with this compound or its polymeric derivatives can dramatically alter their properties, leading to the creation of advanced coatings with a wide range of functionalities.

Grafting of this compound onto Substrate Surfaces

The reactive bromo-propyl group of this compound allows for its direct grafting onto various substrate surfaces that possess suitable functional groups. For example, surfaces rich in hydroxyl groups, such as silica (B1680970) or cellulose, can be functionalized with this compound through a nucleophilic substitution reaction.

A more common and versatile approach is the "grafting from" technique, where an initiator for a controlled radical polymerization is first immobilized on the surface. Subsequently, monomers derived from this compound are polymerized from the surface, resulting in a dense layer of polymer brushes. This method, known as surface-initiated ATRP (SI-ATRP), allows for precise control over the thickness and density of the grafted polymer layer.

Research on the grafting of 3-bromopropyl functions onto mesoporous silica surfaces has provided insights into the spacing and distribution of the grafted molecules. The density of the grafted groups is a critical parameter that influences the properties and performance of the functionalized material.

| Substrate | Grafting Method | Grafted Molecule/Polymer | Grafting Density (chains/nm²) | Application |

| Silicon Wafer | SI-ATRP | Poly(methyl methacrylate) | 0.4 - 0.7 | Antifouling surfaces |

| Gold | SI-ATRP | Polystyrene | 0.3 - 0.6 | Nanopatterning |

| Mesoporous Silica | Silanization | 3-bromopropyltriethoxysilane | Varies with pore size | Catalyst support |

This table provides examples of grafting densities achieved for different polymers on various substrates using SI-ATRP, which is a relevant technique for grafting polymers derived from this compound.

Fabrication of Electrically Charged and Modifiable Interfaces

The grafting of polymers containing this compound-derived units onto a surface results in the creation of a permanently positively charged interface. This electrical charge has a profound impact on the surface's interaction with its environment. For example, these positively charged surfaces can exhibit excellent antibacterial properties by disrupting the negatively charged cell membranes of bacteria upon contact.

The surface charge can be characterized by measuring the zeta potential, which is the electrical potential at the slipping plane of the electrical double layer. A higher positive zeta potential generally indicates a more densely charged surface. The modification of surfaces with quaternary ammonium compounds has been shown to significantly alter their zeta potential, leading to enhanced interaction with negatively charged species.

Furthermore, these functionalized interfaces are modifiable. The bromide counter-ion associated with the quaternary ammonium group can be exchanged with other anions, allowing for the tuning of the surface properties. This ion-exchange capability is particularly useful in applications such as sensors and separation membranes. The ability to create well-defined, electrically charged, and modifiable interfaces using this compound and its derivatives makes it a valuable tool in the development of advanced materials for a wide array of applications.

Role in Catalytic Systems and Mechanistic Studies

Phase-Transfer Catalysis Mediated by 3-Bromopropyltrimethylaminium Derivatives

While this compound bromide itself is a quaternary ammonium (B1175870) salt, a class of compounds well-known for their efficacy as phase-transfer catalysts, specific studies detailing its direct catalytic performance in organic transformations are not extensively documented. Instead, its significance lies in its use as a starting material for the synthesis of more elaborate phase-transfer catalysts.

The primary application of this compound bromide in this context is as a reagent for the synthesis of specialized surfactants and bifunctional catalysts. For instance, it is used to prepare novel hydrophilic-hydrophobic block copolymers based on cardo poly(arylene ether sulfone)s with bis-quaternary ammonium moieties, which are designed for use as anion exchange membranes. chemicalbook.com These membranes can facilitate ionic transport and thus play a role in electrocatalytic processes.

Furthermore, it has been employed in the synthesis of an octa-cationic imidazolyl Al(III) phthalocyanine (B1677752) bifunctional catalyst. sigmaaldrich.com In this application, the this compound moiety is incorporated into a larger molecular structure to enhance its catalytic activity, likely by improving its solubility and interaction with reactants at phase interfaces. It is also used in the synthesis of divalent surfactants. sigmaaldrich.com

Organocatalytic Applications

The quaternary ammonium group is a key functional moiety in a variety of organocatalysts. While this compound provides a readily available source of this moiety, its direct application as an organocatalyst is not a primary focus of current research.

The main contribution of this compound in organocatalysis is as a synthetic tool to introduce the trimethylammonium group into more complex molecules designed to be organocatalysts. The reactive bromide allows for its attachment to various organic scaffolds. This strategy is employed to create catalysts with specific steric and electronic properties, where the quaternary ammonium part can play a role in substrate binding, activation, or in controlling the reaction environment.

As there are no prominent examples of this compound being used as a primary organocatalyst, detailed explorations of its specific catalytic cycles and the rate-determining steps of reactions it might catalyze are not available. Such studies are typically conducted on well-established and efficient catalytic systems.

Support for Heterogeneous Catalysis and Catalyst Immobilization

A significant application of this compound is in the functionalization of solid supports for the immobilization of homogeneous catalysts. This approach aims to combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts.

The bromopropyl group of the molecule allows for its covalent attachment to the surface of various support materials, such as polymers or silica (B1680970) gel. The terminal trimethylammonium group can then serve as an anchor point for anionic metal complexes or other catalytically active species through ionic interactions. This method of immobilization helps to prevent the leaching of the catalyst from the support during the reaction, thereby enhancing its stability and reusability. While this is a critical role in the development of heterogeneous catalytic systems, it is important to note that this compound acts as a linker or tether rather than the catalytic support itself.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Reaction Monitoring and Product Analysis

Chromatographic methods are indispensable for the real-time monitoring of reactions involving 3-Bromopropyltrimethylaminium and for the analysis of the resulting products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of quaternary ammonium (B1175870) compounds (QACs) like this compound. Due to the non-volatile and ionic nature of these compounds, HPLC is often the method of choice. For reaction monitoring, a typical reversed-phase HPLC method might be employed. The separation of this compound from reactants and byproducts can be achieved on a C18 column. Given that this compound lacks a strong chromophore, detection can be challenging. However, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be effectively used for its detection. Alternatively, ion-pairing chromatography with a suitable counter-ion can be utilized to enhance retention and allow for UV detection if the counter-ion possesses a chromophore. A similar approach has been successfully used for the analysis of related compounds such as (3-chloro-2-hydroxypropyl)trimethylammonium chloride nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) offers high resolution and sensitivity, but its application to non-volatile and thermally labile compounds like this compound presents challenges. Direct analysis is generally not feasible. However, pyrolysis-GC-MS can be a valuable tool for the characterization of such quaternary ammonium salts. In this technique, the compound is thermally degraded in a controlled manner, and the volatile degradation products are then separated by GC and identified by MS. For other QACs, this method has been shown to provide characteristic fragmentation patterns that can be used for identification and structural elucidation. Derivatization is another strategy to make QACs amenable to GC-MS analysis. For instance, silylation of related amino alcohols, followed by GC-MS analysis, is a common practice nist.gov.

A hypothetical HPLC method for monitoring the synthesis of this compound from trimethylamine (B31210) and 1,3-dibromopropane (B121459) is detailed in the interactive table below.

Interactive Data Table: Hypothetical HPLC Method for Reaction Monitoring

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 0-2 min: 5% B2-10 min: 5-95% B10-12 min: 95% B12-12.1 min: 95-5% B12.1-15 min: 5% B |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| Detector | ELSD or CAD |

| Expected Rt (Reactant 1) | ~2.5 min (Trimethylamine) |

| Expected Rt (Reactant 2) | ~7.8 min (1,3-dibromopropane) |

| Expected Rt (Product) | ~4.2 min (this compound) |

Advanced Spectroscopic Characterization in Mechanistic Studies

Understanding the reaction mechanisms involving this compound requires the identification and structural elucidation of transient intermediates. Advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are pivotal in these mechanistic studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural characterization of organic molecules. For mechanistic studies involving this compound, 1H and 13C NMR are fundamental for confirming the structure of reactants, products, and any stable intermediates. More advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to unambiguously assign all proton and carbon signals and to establish through-bond connectivities, which is particularly useful for complex product mixtures or unexpected reaction pathways. For instance, in the synthesis of novel quaternary ammonium salts, detailed 1H and 13C NMR analyses are crucial for confirming the successful quaternization and the structure of the final product mdpi.comnih.gov.

Infrared (IR) Spectroscopy provides valuable information about the functional groups present in a molecule. In the context of this compound, IR spectroscopy can be used to monitor the disappearance of the N-H bond from a secondary or primary amine precursor and the appearance of characteristic C-N stretching vibrations of the quaternary ammonium group. While IR is generally less informative for detailed structural elucidation of complex intermediates compared to NMR, it can be a quick and effective tool for monitoring the progress of a reaction.

Mass Spectrometry (MS) , particularly with soft ionization techniques like Electrospray Ionization (ESI), is highly effective for the analysis of ionic compounds such as this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the cation, allowing for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) is invaluable for structural elucidation. By inducing fragmentation of the parent ion, a characteristic fragmentation pattern is obtained, which can be used to deduce the structure of the molecule and to differentiate it from isomers. This technique is especially useful for identifying reaction intermediates that may be present at low concentrations.

The following interactive table presents typical NMR chemical shifts expected for this compound.

Interactive Data Table: Expected 1H and 13C NMR Chemical Shifts for this compound

| Nucleus | Position | Expected Chemical Shift (ppm) | Multiplicity |

| 1H | N+-(CH 3)3 | ~3.1 | s |

| 1H | N+-CH 2- | ~3.4 | t |

| 1H | -CH 2-CH2Br | ~2.2 | m |

| 1H | -CH2-CH 2Br | ~3.5 | t |

| 13C | N+-(C H3)3 | ~53 | q |

| 13C | N+-C H2- | ~65 | t |

| 13C | -C H2-CH2Br | ~28 | t |

| 13C | -CH2-C H2Br | ~30 | t |

Electrochemical Investigations of Redox Behavior and Ion Transport Phenomena

The electrochemical properties of this compound are of interest for applications in areas such as electro-organic synthesis and as a component of electrolytes. Cyclic voltammetry is a primary technique used to investigate the redox behavior of such compounds. Studies on various quaternary ammonium cations have shown that their electrochemical stability is a key property researchgate.net. The reduction potential of the quaternary ammonium cation and the oxidation potential of the bromide anion would define the electrochemical window of this compound. It is generally expected that the trimethylpropylammonium cation would be electrochemically stable over a wide potential range, with reduction occurring at very negative potentials acs.org. The presence of the bromo-functional group may influence its redox behavior compared to simple tetraalkylammonium salts.

The table below provides a hypothetical comparison of the electrochemical properties of this compound with a related quaternary ammonium salt.

Interactive Data Table: Hypothetical Electrochemical Properties

| Property | This compound | Tetrapropylammonium Bromide |

| Cationic Reduction Potential (vs. Ag/Ag+) | ~ -2.5 V | ~ -2.7 V |

| Anionic Oxidation Potential (vs. Ag/Ag+) | ~ +1.0 V | ~ +1.0 V |

| Electrochemical Window | ~ 3.5 V | ~ 3.7 V |

| Molar Conductivity (in Acetonitrile) | ~ 120 S·cm2/mol | ~ 150 S·cm2/mol |

Quantitative Analysis in Complex Chemical Matrices

Accurate quantification of this compound in complex chemical matrices, such as industrial process streams or environmental samples, is essential for process control and environmental monitoring. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high selectivity and sensitivity rsc.orgnih.govresearchgate.net.

A typical LC-MS/MS method for the quantitative analysis of this compound would involve chromatographic separation on a reversed-phase or HILIC (Hydrophilic Interaction Liquid Chromatography) column, followed by detection using a triple quadrupole mass spectrometer. The use of electrospray ionization (ESI) in the positive ion mode would be appropriate for this permanently charged cationic compound. The method would be operated in the Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective detection method minimizes interferences from the matrix.

Method validation is a critical aspect of quantitative analysis and would include the assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The use of a stable isotope-labeled internal standard, such as 3-Bromopropyl-d9-trimethylaminium, is highly recommended to compensate for matrix effects and variations in instrument response.

The following interactive table outlines the key parameters for a hypothetical validated LC-MS/MS method for the quantification of this compound.

Interactive Data Table: Hypothetical LC-MS/MS Method Parameters for Quantitative Analysis

| Parameter | Value |

| LC Column | HILIC, 2.1 x 100 mm, 3.5 µm |

| Mobile Phase | A: 10 mM Ammonium Formate in WaterB: Acetonitrile |

| Ionization Mode | ESI Positive |

| Precursor Ion (m/z) | [M]+ |

| Product Ion (m/z) | Characteristic fragment |

| Linear Range | 1 - 1000 ng/mL |

| LOD | 0.3 ng/mL |

| LOQ | 1.0 ng/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | < 10% |

Theoretical and Computational Studies of 3 Bromopropyltrimethylaminium

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for probing the intrinsic electronic properties of a molecule. nih.gov These calculations can determine molecular geometry, orbital energies, and the energetics of reaction pathways, offering deep insights into a molecule's stability and reactivity. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict chemical reactivity. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgyoutube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). youtube.com

For the 3-Bromopropyltrimethylaminium cation, the positive charge is centered on the nitrogen atom, but the primary sites of reactivity are dictated by the distribution of the frontier orbitals.

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is expected to be localized predominantly along the Carbon-Bromine (C-Br) bond, specifically on the σ* (antibonding) orbital. This localization makes the carbon atom attached to the bromine highly electrophilic and susceptible to nucleophilic attack. A lower LUMO energy corresponds to a higher electrophilicity and thus greater reactivity towards nucleophiles. Computational studies on similar QA cations have shown a direct correlation between LUMO energy and chemical stability, where a higher LUMO energy implies greater stability against nucleophilic degradation. acs.orgnih.gov

HOMO (Highest Occupied Molecular Orbital): The HOMO is typically associated with the lone pairs of the bromide counter-ion, indicating its potential to act as a nucleophile. Within the cation itself, the HOMO would be located on orbitals not directly involved in the primary reactive site, such as the C-H or C-N sigma bonds, at a much lower energy.

The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive.

Table 1: Predicted Frontier Molecular Orbital Properties for this compound and Analogous Cations

This table presents hypothetical yet plausible FMO data for this compound based on trends observed in computational studies of other quaternary ammonium (B1175870) compounds.

| Compound/Ion | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity |

| This compound Cation | -9.8 | -1.5 | 8.3 | High (Electrophilic at propyl chain) |

| Propyltrimethylammonium Cation | -10.2 | +2.1 | 12.3 | Low (No electrophilic leaving group) |

| N-Benzyltrimethylammonium Cation | -9.5 | -0.8 | 8.7 | Moderate (Electrophilic at benzyl (B1604629) carbon) |

Quantum chemical calculations can be used to map the energy landscape of a chemical reaction, providing a reaction energy profile. This profile plots the potential energy of the system as it progresses from reactants to products through a transition state. youtube.comlibretexts.orgpressbooks.pub The peak of this profile represents the activation energy (Ea) or activation barrier, which is the minimum energy required for the reaction to occur and determines the reaction rate.

The primary reaction pathway for this compound is the bimolecular nucleophilic substitution (SN2) reaction at the carbon atom bonded to the bromine. chemicalnote.com In this reaction, a nucleophile (Nu⁻) attacks the electrophilic carbon, displacing the bromide ion in a single, concerted step. libretexts.org

Reaction: Nu⁻ + [N(CH₃)₃(CH₂)₃Br]⁺ → Nu-(CH₂)₃[N(CH₃)₃]⁺ + Br⁻

A theoretical study would model this process to determine the key energetic parameters. DFT calculations, for instance using the B3LYP functional with a suitable basis set like 6-311++G(2d,p), can be employed to optimize the geometries of the reactants, the transition state, and the products. nih.gov

The energy profile for an SN2 reaction on this compound would show:

Reactants: The initial energy of the isolated this compound cation and the nucleophile.

Transition State: A high-energy state where the nucleophile-carbon bond is partially formed and the carbon-bromine bond is partially broken. The carbon atom is pentacoordinated in this state. pressbooks.pubyoutube.com

Products: The final energy of the substituted product and the bromide ion.

Computational studies on analogous reactions, such as the degradation of QA cations by hydroxide (B78521), have shown that the activation barriers are key to predicting stability. acs.orgnih.gov For example, the calculated Gibbs free energy of activation (ΔG‡) for the demethylation of a QA cation via an SN2 pathway can be used to predict its half-life under specific conditions. nih.gov

Table 2: Calculated Energy Profile Data for a Model SN2 Reaction with Hydroxide

This table presents representative data for the SN2 reaction of this compound with a hydroxide nucleophile, based on analogous computational studies. acs.orgnih.gov Energies are relative to the reactants.

| Species | Relative Energy (kJ/mol) | Description |

| Reactants ([Cation]⁺ + OH⁻) | 0 | Initial state |

| Transition State ([HO···C₃H₆···Br···N(CH₃)₃]‡) | +85 | Pentacoordinated carbon, highest energy point |

| Products (HO-C₃H₆-[N(CH₃)₃]⁺ + Br⁻) | -45 | Final state, exothermic reaction |

| Activation Energy (Ea) | +85 kJ/mol | Energy barrier for the forward reaction |

| Reaction Energy (ΔE) | -45 kJ/mol | Overall energy change, thermodynamically favorable |

Prediction of Novel Reactivity and Material Properties

The insights gained from theoretical and computational studies can be used to predict new applications and properties for this compound.

Predicting Reactivity: The FMO analysis and calculated activation barriers provide a quantitative measure of the compound's reactivity as an electrophile. This allows for the prediction of its reaction rates with various nucleophiles, making it a useful building block in organic synthesis for introducing a propyltrimethylammonium moiety onto other molecules. For example, its high reactivity could be harnessed in the functionalization of polymers or surfaces.

Phase Transfer Catalysis: Like other quaternary ammonium salts, this compound has the potential to act as a phase transfer catalyst. wikipedia.org Its ability to pair with anions and its solubility in both aqueous and organic phases could be modeled to predict its efficiency in catalyzing reactions between immiscible reagents.

Material Properties: The predicted aggregation behavior is a key material property. The ability to form micelles suggests applications as a surfactant in detergents or as a stabilizer in emulsions and nanoparticle synthesis. Furthermore, the reactive bromide group allows it to be covalently attached to surfaces or incorporated into polymers, creating materials with tailored surface properties, such as antimicrobial coatings or anion-exchange membranes. acs.org

By combining quantum chemical calculations with molecular dynamics simulations, a comprehensive, multiscale understanding of this compound can be achieved, guiding its future use in both chemical synthesis and materials science.

Future Research Trajectories and Interdisciplinary Opportunities

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of quaternary ammonium (B1175870) salts (QAS) often involves alkyl halides and tertiary amines, which may rely on petrochemical feedstocks and harsh reaction conditions. Future research will likely focus on developing greener and more sustainable synthetic pathways for 3-Bromopropyltrimethylaminium.

Key research directions include:

Bio-based Feedstocks: Investigating the use of renewable resources is a primary goal. For instance, the propyl backbone could potentially be derived from bio-based 1,3-propanediol (B51772), a common product of microbial fermentation. Similarly, trimethylamine (B31210) can be produced from biomass-derived methanol. Research into synthesizing QAS from natural materials like coconut oil and fatty alcohols provides a precedent for this approach. researchgate.nettsijournals.comnih.govoarjst.com

Green Solvents and Catalysts: Shifting away from conventional volatile organic solvents towards greener alternatives like water, supercritical CO₂, or recyclable ionic liquids could significantly reduce the environmental impact. organic-chemistry.org The use of microwave irradiation, as demonstrated for other N-alkylation reactions, could offer a more energy-efficient process with shorter reaction times compared to conventional heating. researchgate.net

Atom Economy and Waste Reduction: Designing synthetic routes that maximize atom economy by minimizing byproducts is a core principle of green chemistry. Future work could explore catalytic routes that avoid the stoichiometric use of reagents, thereby reducing waste streams.

Biodegradability by Design: A significant concern with some QAS is their environmental persistence. rsc.org Future synthetic strategies could focus on incorporating biodegradable linkages, such as ester or carbonate groups, into the molecular structure, creating analogues of this compound that are more environmentally benign. nih.govrsc.org

| Sustainability Strategy | Potential Application for this compound Synthesis | Anticipated Benefit |

| Use of Renewable Feedstocks | Synthesis from bio-derived 1,3-propanediol and trimethylamine. | Reduced reliance on fossil fuels. |

| Green Solvents | Employing water or recyclable ionic liquids as the reaction medium. | Minimized hazardous waste and improved process safety. |

| Energy Efficiency | Application of microwave-assisted synthesis protocols. | Faster reactions and lower energy consumption. researchgate.net |

| Designing for Degradability | Incorporation of cleavable functional groups (e.g., esters) into the backbone. | Enhanced biodegradability, reducing environmental persistence. nih.govrsc.org |

Development of Advanced Functional Materials with Tunable Properties

The dual functionality of this compound makes it an excellent monomer or surface modification agent for creating advanced materials with tailored properties. A particularly promising application is in the development of anion exchange membranes (AEMs).

3-Bromo-N,N,N-trimethylpropan-1-aminium bromide is a known precursor for preparing novel hydrophilic-hydrophobic block copolymers, specifically those based on cardo poly(arylene ether sulfone)s, which contain bis-quaternary ammonium moieties designed for AEMs. chemdad.com Future research in this area can expand on this foundation:

Tuning Membrane Properties: The performance of AEMs is governed by properties such as ion exchange capacity (IEC), water uptake, swelling ratio, and ionic conductivity. nih.govresearchgate.netmdpi.com By systematically modifying the polymer backbone and the concentration of the incorporated this compound cation, these properties can be precisely tuned. For example, creating a "side-chain-type" architecture, where the cation is separated from the polymer backbone by a flexible spacer, can facilitate ion transport and enhance hydroxide (B78521) conductivity while controlling water uptake. rsc.org

Enhanced Stability: A major challenge for AEMs is their limited stability in alkaline environments at elevated temperatures. rsc.org Future work could involve designing polymer architectures around the this compound moiety that sterically or electronically protect the cation from nucleophilic attack by hydroxide ions, thus improving the long-term durability of materials like fuel cells and water electrolyzers.

Post-Polymerization Modification: The reactive bromo- group allows for post-polymerization functionalization. Polymers can be synthesized with pendent propyl bromide groups, which are then quaternized to install the trimethylaminium headgroup. This method allows for greater control over the final properties of the material. This approach is analogous to other post-functionalization methods used for polymers derived from ring-opening metathesis polymerization (ROMP). nih.govresearchgate.net

| Material Property | Tuning Strategy Using this compound | Target Application |

| Ion Exchange Capacity (IEC) | Varying the monomer ratio in copolymerization. | Anion Exchange Membranes (AEMs) nih.gov |

| Hydroxide Conductivity | Optimizing the "side-chain-type" spacer length to the polymer backbone. rsc.org | AEM Fuel Cells, Water Electrolysis researchgate.netmdpi.com |

| Mechanical Strength | Incorporating into cross-linked polymer networks. | Reinforced ion-exchange membranes nih.gov |

| Surface Wettability | Grafting onto surfaces via the bromopropyl group. | Antimicrobial coatings, functionalized filters |

Integration into Emerging Catalytic Paradigms

This compound is classified as a phase-transfer catalyst (PTC), a role that aligns with the principles of green chemistry by enabling reactions between reactants in immiscible phases, often eliminating the need for hazardous solvents. chemdad.comjetir.org

Future research can build upon its established role as a PTC:

Broadening Catalytic Scope: The efficacy of this compound as a PTC should be systematically evaluated across a wide range of organic reactions, such as C-, N-, O-, and S-alkylations, oxidations, and reductions. crdeepjournal.org Comparative studies against established PTCs like tetrabutylammonium (B224687) bromide (TBAB) would help delineate its specific advantages in terms of yield, selectivity, and reaction kinetics. theaic.org

Immobilized and Recyclable Catalysts: A key trend in catalysis is the development of heterogeneous systems for improved catalyst recovery and reuse. biomedres.us Future work could focus on immobilizing the this compound cation onto solid supports, such as silica (B1680970), polymers, or magnetic nanoparticles. This would combine the high reactivity of homogeneous PTCs with the ease of separation characteristic of heterogeneous catalysts.

Synergistic Catalysis: Exploring the use of this compound in conjunction with other catalytic systems, such as metal catalysts or organocatalysts, could unlock novel reactivity. The quaternary ammonium group could serve as a co-catalyst or a directing group, influencing the stereochemistry or regioselectivity of a reaction. This approach has been explored with chiral quaternary phosphonium (B103445) salts in asymmetric transformations. semanticscholar.org

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry provides powerful tools for predicting the behavior of molecules and materials, accelerating the design and discovery process. youtube.com Applying these methods to this compound can provide fundamental insights into its structure, reactivity, and interactions.

Potential areas for computational investigation include:

Density Functional Theory (DFT) Studies: DFT calculations can be used to optimize the geometry of the this compound cation, calculate its bond lengths and angles, and determine its electronic structure. nih.gov These theoretical results can be compared with experimental data from techniques like X-ray crystallography to validate the computational models. researchgate.net

Reactivity Prediction: The reactivity of the molecule can be predicted by analyzing its frontier molecular orbitals (HOMO-LUMO energy gap) and generating molecular electrostatic potential (MEP) maps. nih.gov These calculations can identify the most likely sites for nucleophilic or electrophilic attack, providing guidance for designing new synthetic reactions or understanding its degradation pathways.

Modeling for Materials Science: When incorporated into a polymer, computational models can help predict how the this compound cation influences the polymer's morphology and properties. Molecular dynamics simulations could be used to study the formation of ionic channels within AEMs, providing insights into ion transport mechanisms and the role of water molecules, which is crucial for designing membranes with higher conductivity.

Catalyst-Substrate Interactions: In its role as a phase-transfer catalyst, computational modeling can be used to study the non-covalent interactions between the quaternary ammonium cation, its counter-ion, and the reacting substrate. This can elucidate the mechanism of catalysis and help in the rational design of more efficient PTCs.

| Computational Method | Parameter/Property to be Studied | Scientific Insight |

| Density Functional Theory (DFT) | Optimized molecular geometry, bond energies, vibrational frequencies. | Validation of structure and prediction of stability. nih.govresearchgate.net |

| Frontier Molecular Orbital Analysis | HOMO-LUMO energy gap. | Prediction of chemical reactivity and electronic transitions. nih.gov |

| Molecular Electrostatic Potential (MEP) | Mapping of electron density and electrostatic potential. | Identification of sites for intermolecular interactions and reactions. |

| Molecular Dynamics (MD) | Simulation of polymer chains in a solvated environment. | Understanding ion channel formation and transport in AEMs. |

Q & A

Q. What are the standard synthetic routes for 3-bromopropyltrimethylammonium bromide, and how can its purity be optimized?

The synthesis typically involves the quaternization of trimethylamine with 1,3-dibromopropane. Key steps include controlling reaction temperature (≤40°C) to avoid side reactions like polyalkylation and ensuring stoichiometric excess of trimethylamine to maximize yield . Purification via recrystallization in ethanol or acetone is recommended to achieve ≥97% purity, as noted in technical-grade preparations . Characterization should include H/C NMR to confirm the quaternary ammonium structure and elemental analysis to verify bromide content .

Q. What safety protocols are critical for handling 3-bromopropyltrimethylammonium bromide in the laboratory?

This compound is a skin and respiratory irritant. Safety measures include:

- Use of nitrile gloves, lab coats, and goggles to prevent direct contact .

- Work in a fume hood to avoid inhalation of dust/aerosols .

- Storage in a dry, inert atmosphere (e.g., argon) at room temperature to prevent hydrolysis .

Emergency protocols: Rinse eyes with water for 15 minutes and seek medical attention if exposed .

Q. Which analytical methods are most reliable for characterizing 3-bromopropyltrimethylammonium bromide?

- NMR Spectroscopy : H NMR peaks at δ 3.4–3.6 ppm (N(CH)) and δ 1.8–2.1 ppm (CHBr) confirm the structure .

- Mass Spectrometry : ESI-MS in positive ion mode shows m/z 261.00 [M-Br] .

- Elemental Analysis : Bromide content should match theoretical values (≈61.3% Br) .

Advanced Research Questions

Q. How does the bromide counterion influence the reactivity of 3-bromopropyltrimethylammonium bromide in nucleophilic substitutions?

The bromide ion acts as a leaving group in SN reactions, but its poor nucleophilicity in polar aprotic solvents (e.g., DMF) can limit reactivity. Catalysis with KI (via in situ generation of iodide) enhances substitution rates, as demonstrated in analogous quaternary ammonium systems . Competing elimination pathways (e.g., E2) are minimized by maintaining low temperatures (<50°C) and using bulky bases like DBU .

Q. What strategies improve regioselectivity in cross-coupling reactions involving 3-bromopropyltrimethylammonium bromide?

Regioselective functionalization at the bromopropyl chain is challenging due to steric hindrance from the trimethylammonium group. Strategies include:

- Microwave-assisted catalysis : Reduces reaction time and improves selectivity for β-carbon substitutions .

- Transition-metal catalysis : Pd(PPh) with chelating ligands (e.g., dppe) directs coupling to the terminal bromide .

Contradictions in literature reports (e.g., variable yields under similar conditions) may arise from trace moisture or oxygen, necessitating rigorous inert-atmosphere protocols .

Q. How can computational modeling aid in predicting the stability and reaction pathways of this compound?

DFT calculations (e.g., B3LYP/6-31G*) predict:

- Thermal stability : Decomposition above 200°C via Hofmann elimination, forming trimethylamine and propylene .

- Reaction barriers : Activation energies for SN vs. E2 pathways guide solvent/base selection .

Experimental validation via TGA and kinetic studies is critical, as computational models may underestimate steric effects .

Q. What are the applications of 3-bromopropyltrimethylammonium bromide in synthesizing ionic liquids or phase-transfer catalysts?

Its quaternary ammonium structure makes it a precursor for:

- Ionic liquids : Anion exchange with PF or NTf yields hydrophobic ionic liquids for electrochemical applications .

- Phase-transfer catalysts : Enhances reactions like alkylation or oxidation in biphasic systems (e.g., water/organic) . Challenges include optimizing chain length for substrate compatibility .

Methodological Notes

- Contradiction Analysis : Discrepancies in reaction yields often stem from impurities in starting materials (e.g., residual protic solvents). Use Karl Fischer titration to confirm anhydrous conditions .

- Data Reproducibility : Document reaction parameters (e.g., stirring rate, degassing methods) meticulously, as minor variations significantly impact quaternization efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.